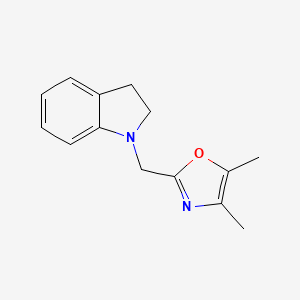![molecular formula C14H13N3 B2730830 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole CAS No. 142087-15-8](/img/structure/B2730830.png)
1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole
Übersicht
Beschreibung
1-(3-Methylbenzyl)-1H-benzotriazole is an organic compound that belongs to the class of benzotriazoles. Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and intermediates in organic synthesis. The compound features a benzotriazole ring substituted with a 3-methylbenzyl group, which imparts unique chemical and physical properties.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylbenzyl)-1H-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Employed as a corrosion inhibitor in metalworking fluids and as a UV stabilizer in polymers and coatings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methylbenzyl)-1H-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 3-methylbenzyl chloride with benzotriazole in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylbenzyl)-1H-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized derivatives of the benzotriazole ring.
Reduction: Reduced forms of the benzotriazole ring.
Substitution: Substituted benzotriazole derivatives with various functional groups.
Wirkmechanismus
The mechanism of action of 1-[(3-Methylphenyl)methyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The benzotriazole ring is known to interact with metal ions, which can influence its activity as a corrosion inhibitor and UV stabilizer.
Vergleich Mit ähnlichen Verbindungen
Benzotriazole: The parent compound, known for its corrosion inhibition properties.
1-Benzyl-1H-benzotriazole: Similar structure but lacks the methyl group, leading to different chemical and physical properties.
1-(4-Methylbenzyl)-1H-benzotriazole: Similar structure with the methyl group at the 4-position, affecting its reactivity and applications.
Uniqueness: 1-(3-Methylbenzyl)-1H-benzotriazole is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical reactivity and physical properties compared to other benzotriazole derivatives. This uniqueness makes it valuable in specific applications such as targeted drug design and specialized industrial processes.
Eigenschaften
IUPAC Name |
1-[(3-methylphenyl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-11-5-4-6-12(9-11)10-17-14-8-3-2-7-13(14)15-16-17/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWKUAOZLUPNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2730747.png)
![4-ethoxy-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2730748.png)



![7-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2730752.png)
![N-[2,2-Difluoro-2-(1-methoxycyclohexyl)ethyl]prop-2-enamide](/img/structure/B2730753.png)

![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2730760.png)





